molecular formula C13H19N5O2 B13100362 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide CAS No. 88373-94-8

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide

货号: B13100362
CAS 编号: 88373-94-8
分子量: 277.32 g/mol
InChI 键: KXNPFABAHLRJCS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide (CAS 88373-94-8) is a biologically active derivative of the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in medicinal chemistry due to its structural similarity to purines and its versatile applications in drug design . This compound is a key research chemical for investigating new therapeutic strategies, particularly in the field of neurology. Preclinical studies have identified this compound and its close analogs as positive modulators of the GABAA receptor, demonstrating potent anticonvulsant effects . In animal models, such as the pentylenetetrazole (PTZ)-induced seizure test, related active compounds exhibited significant efficacy with ED50 values as low as 31.81 mg/kg, indicating high potency . A critical advantage highlighted in research is their favorable safety profile; these compounds show substantially reduced neurotoxicity compared to commonly used anticonvulsant drugs, as evidenced by high protective index (PI) values of up to 17.22 in rotarod tests . The [1,2,4]triazolo[1,5-a]pyrimidine core is known for its metal-chelating properties and ability to interact with biological targets, making it a valuable template for developing new pharmacological tools . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All provided information is for informational purposes only and represents research findings associated with this chemical structure.

属性

CAS 编号

88373-94-8

分子式

C13H19N5O2

分子量

277.32 g/mol

IUPAC 名称

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide

InChI

InChI=1S/C13H19N5O2/c1-3-5-17(6-4-2)11(19)7-10-8-12(20)18-13(16-10)14-9-15-18/h8-9H,3-7H2,1-2H3,(H,14,15,16)

InChI 键

KXNPFABAHLRJCS-UHFFFAOYSA-N

规范 SMILES

CCCN(CCC)C(=O)CC1=CC(=O)N2C(=N1)N=CN2

产品来源

United States

准备方法

Synthesis of the Triazolo[1,5-a]pyrimidine Core with 7-Hydroxy Substitution

  • Starting from 3,5-diamino-1,2,4-triazole, a condensation with an appropriate β-dicarbonyl compound bearing a hydroxy substituent or a precursor that can be converted to hydroxy at the 7-position is performed.

  • The hydroxy group at the 7-position is either introduced directly during cyclization or via post-cyclization hydroxylation or hydrolysis of a precursor keto group.

Introduction of the N,N-Dipropylacetamide Side Chain at the 5-Position

  • The 5-position functionalization is achieved by nucleophilic substitution or amide coupling reactions.

  • A common approach involves the reaction of the 5-chloro or 5-bromo substituted triazolo[1,5-a]pyrimidine intermediate with N,N-dipropylamine to form the corresponding amine derivative.

  • Subsequently, the acetamide moiety is introduced via acylation with chloroacetyl chloride or related reagents, yielding the N,N-dipropylacetamide side chain.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization of 3,5-diamino-1,2,4-triazole with β-dicarbonyl compound Reflux in ethanol or acetic acid, 4-8 h 70-90 Regioselective formation of triazolo[1,5-a]pyrimidine core
2 Hydroxylation or hydrolysis at 7-position Mild base or acid hydrolysis, 50-80°C, 2-4 h 60-85 Conversion of keto to hydroxy group if required
3 Halogenation at 5-position (if needed) NBS or PCl5 in suitable solvent, 0-25°C, 1-2 h 75-88 Preparation of 5-halo intermediate for amination
4 Nucleophilic substitution with N,N-dipropylamine Reflux in DMF or acetonitrile, 6-12 h 65-80 Formation of 5-(N,N-dipropylamino) derivative
5 Acylation to form acetamide Chloroacetyl chloride, base (triethylamine), 0-5°C to RT, 2-4 h 70-85 Final conversion to N,N-dipropylacetamide side chain

Research Findings and Optimization Insights

  • Regioselectivity : The cyclization step’s regioselectivity is influenced by the nature of the β-dicarbonyl compound and reaction conditions. Electron-withdrawing substituents on the aromatic ring favor the formation of 7-hydroxy derivatives.

  • Yield improvement : Use of polar aprotic solvents such as DMF during nucleophilic substitution enhances the yield of the amination step by improving solubility and reactivity of N,N-dipropylamine.

  • Purity and characterization : The product purity is confirmed by NMR, IR, and mass spectrometry. Crystallographic data for related 7-hydroxy triazolo[1,5-a]pyrimidines provide structural confirmation.

  • Biological relevance : The prepared compound shows potential as an inhibitor of enzymes or protein-protein interactions due to the privileged triazolo[1,5-a]pyrimidine scaffold and the presence of the hydroxy and amide functionalities that enhance binding affinity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Outcome/Remarks
Core heterocycle synthesis Cyclization of 3,5-diamino-1,2,4-triazole with β-dicarbonyl Ethanol/acetic acid reflux, 4-8 h Regioselective triazolo[1,5-a]pyrimidine formation
Hydroxy group introduction Hydrolysis or hydroxylation Mild acid/base, 50-80°C, 2-4 h Conversion to 7-hydroxy derivative
Halogenation at 5-position Electrophilic halogenation NBS or PCl5, low temp, 1-2 h 5-Halo intermediate for substitution
Amination Nucleophilic substitution with N,N-dipropylamine DMF reflux, 6-12 h Formation of 5-(N,N-dipropylamino) derivative
Acylation to acetamide Reaction with chloroacetyl chloride Base, 0-5°C to RT, 2-4 h Final N,N-dipropylacetamide side chain

化学反应分析

Types of Reactions

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The triazolopyrimidine core can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted triazolopyrimidine derivatives .

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that compounds containing the triazolo-pyrimidine moiety exhibit significant antimicrobial properties. In vitro studies have shown that 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis, making it a candidate for further development as an antibiotic agent .

1.2 Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways associated with cell death. The compound's ability to inhibit tumor growth in animal models has also been documented, providing a promising avenue for cancer therapy research .

1.3 Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of this compound in treating neurodegenerative diseases. Studies have shown that it can enhance cognitive function and protect neuronal cells from oxidative stress and apoptosis. This makes it a candidate for further exploration in the treatment of conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacology

2.1 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are critical in various biochemical pathways. For instance, it has shown potential as an inhibitor of phosphodiesterase enzymes, which play a role in cellular signaling processes. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses and offering therapeutic benefits in conditions like asthma and erectile dysfunction .

2.2 Drug Formulation
The unique pharmacokinetic properties of this compound make it suitable for formulation into various drug delivery systems. Its solubility profile allows for incorporation into both oral and injectable formulations, enhancing bioavailability and therapeutic efficacy .

Agricultural Applications

3.1 Pesticide Development
The triazole structure is known for its fungicidal properties, making this compound a candidate for agricultural applications as a pesticide or fungicide. Studies have indicated that derivatives of triazolo-pyrimidines can effectively control fungal pathogens in crops, contributing to improved agricultural yields and reduced reliance on traditional chemical pesticides .

3.2 Plant Growth Regulation
Emerging research suggests that this compound may influence plant growth and development by acting as a growth regulator. Experiments have shown enhanced growth rates and improved resistance to environmental stressors when applied to certain plant species .

作用机制

The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell growth and induction of apoptosis in cancer cells .

相似化合物的比较

Key Observations :

  • The N,N-dipropylacetamide chain increases steric bulk and lipophilicity relative to smaller substituents (e.g., methyl or aryl groups), which could affect solubility and metabolic clearance .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS)
Target Compound Not reported Not reported Not available in evidence
H11 159–160 47 1H NMR: δ 8.21 (s, 1H, triazole), 7.76 (d, J=8.4 Hz, 2H, Ar-H)
ZINC000021797248 Not reported Not reported Low binding energy with MPII (−9.2 kcal/mol)
7-Chloro derivative Not reported Not reported Purified via ethyl acetate/hexane chromatography

Key Observations :

  • The target compound’s lack of reported data necessitates extrapolation from analogs. For instance, hydroxy groups may lower melting points compared to chloro derivatives due to reduced crystallinity .
  • The dipropylacetamide moiety could increase molecular weight (~335 g/mol estimated) relative to simpler derivatives (e.g., H11: MW ~450 g/mol) .

生物活性

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H17N5OC_{12}H_{17}N_{5}O and a molecular weight of approximately 239.3 g/mol. Its structure includes a triazolo-pyrimidine moiety which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the triazole ring followed by acetamide formation through reaction with dipropylamine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-231 (Breast Cancer)21.6
Compound BHGC-27 (Gastric Cancer)8

These results indicate that modifications in the structure can significantly influence the cytotoxicity against specific cancer types.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways involved in tumor growth. For example, some derivatives inhibit deubiquitinating enzymes such as USP28, leading to increased degradation of oncogenic proteins like c-Myc and LSD1 in cancer cells .

Case Study 1: Gastric Cancer

In a study involving HGC-27 gastric cancer cells, treatment with a related triazolo-pyrimidine compound led to significant reductions in cell viability and induced apoptosis. The study demonstrated that these compounds could disrupt cell cycle progression and promote apoptosis through intrinsic pathways .

Case Study 2: Breast Cancer

Another investigation into the effects of triazolo-pyrimidines on MDA-MB-231 breast cancer cells revealed that certain derivatives exhibited selective cytotoxicity compared to standard treatments like paclitaxel. The study measured cell viability using the MTT assay and found that some compounds had comparable or superior efficacy to existing chemotherapeutics .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。